molecular formula C15H21N3O2S B7159171 N-[4-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)-1,3-thiazol-2-yl]acetamide

N-[4-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B7159171
M. Wt: 307.4 g/mol
InChI Key: BHPRHDSKBPHVEU-UHFFFAOYSA-N
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Description

N-[4-(9-methyl-6-azaspiro[35]nonane-6-carbonyl)-1,3-thiazol-2-yl]acetamide is a complex organic compound featuring a spirocyclic structure

Properties

IUPAC Name

N-[4-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-10-4-7-18(9-15(10)5-3-6-15)13(20)12-8-21-14(17-12)16-11(2)19/h8,10H,3-7,9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHPRHDSKBPHVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC12CCC2)C(=O)C3=CSC(=N3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the spirocyclic nonane core, followed by the introduction of the thiazole ring and subsequent acetamide group attachment. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[4-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)-1,3-thiazol-2-yl]acetamide
  • N-[4-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)-1,3-thiazol-2-yl]propionamide
  • N-[4-(9-methyl-6-azaspiro[3.5]nonane-6-carbonyl)-1,3-thiazol-2-yl]butyramide

Uniqueness

This compound stands out due to its specific combination of the spirocyclic nonane core and the thiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

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